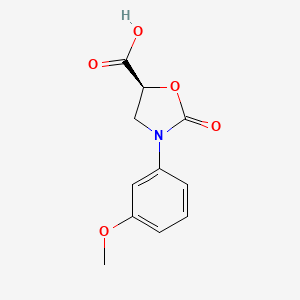
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazolidine ring can produce a more saturated ring structure.
Wissenschaftliche Forschungsanwendungen
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-3-(3-hydroxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- (5S)-3-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- (5S)-3-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Uniqueness
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918543-56-3 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c1-16-8-4-2-3-7(5-8)12-6-9(10(13)14)17-11(12)15/h2-5,9H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
DGVHUXNBENWXOW-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N2C[C@H](OC2=O)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
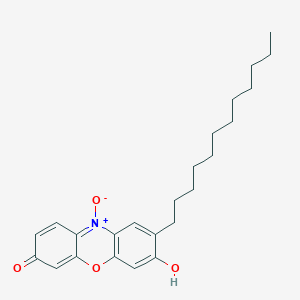
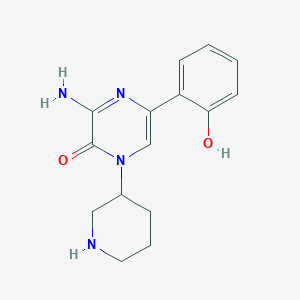
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
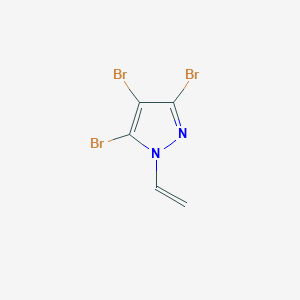
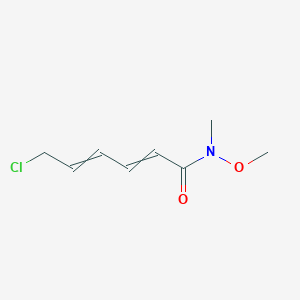
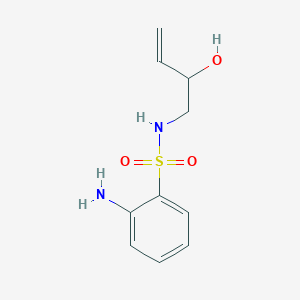
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
